molecular formula C7H16OS B149205 3-MERCAPTO-3-METHYL-1-HEXANOL CAS No. 307964-23-4

3-MERCAPTO-3-METHYL-1-HEXANOL

Cat. No.: B149205
CAS No.: 307964-23-4
M. Wt: 148.27 g/mol
InChI Key: PSALIMFZUGITJC-UHFFFAOYSA-N
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Description

3-MERCAPTO-3-METHYL-1-HEXANOL is a primary alcohol that is hexan-1-ol substituted by a methyl group and a thiol group at position 3. It is known for being a significant odor component of human axilla sweat, contributing to body odor . The compound has the chemical formula C7H16OS and a molar mass of 148.26 g/mol .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-3-sulfanylhexan-1-ol is the human olfactory system . This compound is a key odorant that contributes to the characteristic smell of human sweat .

Mode of Action

3-Methyl-3-sulfanylhexan-1-ol interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of smell . The compound is produced as a result of specific microbial activity on the odourless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, secreted in the axilla (underarm) during colonisation .

Biochemical Pathways

It is known that the compound is produced from the odourless precursor molecule, s-cys-gly-3m3sh, through the action of specific microbes present in the underarm .

Pharmacokinetics

Given its volatile nature, it is likely that the compound is rapidly absorbed and metabolized in the body, and its metabolites are likely excreted via the kidneys .

Result of Action

The primary result of the action of 3-Methyl-3-sulfanylhexan-1-ol is the production of body odor . The compound is a major contributor to the characteristic smell of human sweat .

Action Environment

The action of 3-Methyl-3-sulfanylhexan-1-ol is influenced by various environmental factors. For instance, the production of the compound is affected by the presence and activity of specific microbes in the underarm . Additionally, factors such as diet, hygiene, and individual genetic factors can influence the production and perception of this compound .

Biochemical Analysis

Biochemical Properties

3-Methyl-3-sulfanylhexan-1-ol is produced during fermentation by metabolism of the main organic acids contained in human sweat . It is produced in the underarm as a result of specific microbial activity, which act on the odourless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, secreted in the axilla (underarm) during colonisation .

Cellular Effects

The cellular effects of 3-Methyl-3-sulfanylhexan-1-ol are primarily related to its role in body odor. It is produced by Staphylococcus hominis, which converts the odorless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, into 3-Methyl-3-sulfanylhexan-1-ol in the bacterial cytoplasm before being released into the environment .

Molecular Mechanism

The molecular mechanism of 3-Methyl-3-sulfanylhexan-1-ol involves the transport of S-Cys-Gly-3M3SH by Staphylococcus hominis. This bacterium converts the precursor into 3-Methyl-3-sulfanylhexan-1-ol in the bacterial cytoplasm before it is released into the environment .

Metabolic Pathways

3-Methyl-3-sulfanylhexan-1-ol is involved in the metabolic pathways related to the production of body odor. It is produced during fermentation by metabolism of the main organic acids contained in human sweat .

Transport and Distribution

The transport and distribution of 3-Methyl-3-sulfanylhexan-1-ol within cells and tissues are facilitated by Staphylococcus hominis. This bacterium transports the precursor S-Cys-Gly-3M3SH into the bacterial cytoplasm, where it is converted into 3-Methyl-3-sulfanylhexan-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-MERCAPTO-3-METHYL-1-HEXANOL can be synthesized through various chemical reactions. One common method involves the reaction of hexan-1-ol with methyl iodide and thiourea, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-MERCAPTO-3-METHYL-1-HEXANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-MERCAPTO-3-METHYL-1-HEXANOL has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercapto-3-methyl-1-hexanol
  • 3-Mercapto-3-methylhexan-1-ol
  • 3-Methyl-3-sulfanyl-1-hexanol

Uniqueness

This compound is unique due to its specific structure and the presence of both a thiol and a hydroxyl group at the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and contributes to its distinctive odor profile .

Properties

IUPAC Name

3-methyl-3-sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSALIMFZUGITJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435943
Record name 3-methyl-3-sulfanylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307964-23-4
Record name 3-Mercapto-3-methylhexan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307964-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-3-sulfanylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexanol, 3-mercapto-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At a temperature of −78° C. to a solution of 16.0 g (67.1 mmol) of (rac)-3-benzylsulfanyl-3-methyl-hexan-1-ol of step (c) in 200 ml of Et2O was added from a cylinder about 200 ml of NH3. Then pieces of Na (ca. 4.0 g) were added until the reaction mixture remained blue for more than 20 min. The blue colored mixture was allowed to warm up to room temperature overnight and EtOH was added until the blue color disappeared. The mixture was then acidified with about 2.7 M of HCl, and extracted three times with 150 ml of Et2O. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. Distillation of the crude product at reduced pressure (40 mbar/130° C.) gave 11.2 g (73%) of (rac)-3-mercapto-3-methyl-hexan-1-ol in form of a colorless oil.
Name
(rac)-3-benzylsulfanyl-3-methyl-hexan-1-ol
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-methyl-3-sulfanylhexan-1-ol a significant contributor to body odor?

A1: Unlike many odor molecules, 3-methyl-3-sulfanylhexan-1-ol is not directly secreted by the human body. Instead, it's produced through a fascinating interplay between our physiology and skin microbiome. Odorless precursors, specifically a cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol, are secreted in our underarm sweat. [] Specific bacteria, particularly certain strains of Staphylococcus haemolyticus, possess enzymes that can cleave this conjugate, releasing the volatile and pungent 3-methyl-3-sulfanylhexan-1-ol. [, ] This compound has a remarkably low odor threshold, meaning even tiny amounts can be detected by the human nose, resulting in the characteristic body odor. []

Q2: How do bacteria transport the 3-methyl-3-sulfanylhexan-1-ol precursor into their cells?

A2: Research indicates that Staphylococcus hominis, a prominent player in body odor production, utilizes a general peptide transporter to move the cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol across its cell membrane. [] Once inside the bacterial cell, enzymes like cystathionine β-lyase can break down the conjugate, releasing 3-methyl-3-sulfanylhexan-1-ol. []

Q3: Are there differences in the odor profile of 3-methyl-3-sulfanylhexan-1-ol depending on its enantiomeric form?

A3: Yes, the two enantiomers of 3-methyl-3-sulfanylhexan-1-ol, (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol, exhibit distinct odor profiles. The (S)-enantiomer, which is the predominant form found in human sweat, possesses a strong, characteristic "sweat" and onion-like odor. [] Conversely, the (R)-enantiomer is described as having a fruitier aroma, resembling grapefruit. [] This distinction highlights the importance of chirality in odor perception.

Q4: Can the production of 3-methyl-3-sulfanylhexan-1-ol vary between individuals?

A4: Yes, the intensity and specific character of axillary odor, largely influenced by 3-methyl-3-sulfanylhexan-1-ol, can vary significantly between individuals. [, , ] Several factors contribute to this variation, including:

  • Microbial composition: The types and abundance of bacteria residing in the underarm region play a crucial role. [, ] Individuals with a higher abundance of Staphylococcus haemolyticus, for example, tend to produce more 3-methyl-3-sulfanylhexan-1-ol. [, ]
  • Gender: Studies have revealed that women generally have a higher potential to produce 3-methyl-3-sulfanylhexan-1-ol than men, which may be linked to differences in sweat composition and bacterial populations. []
  • Precursor concentration: The amount of cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol secreted in sweat can also influence the final odor intensity. []

Q5: Beyond its role in body odor, is 3-methyl-3-sulfanylhexan-1-ol relevant in other contexts?

A5: While primarily known for its contribution to body odor, 3-methyl-3-sulfanylhexan-1-ol also plays a role in mosquito attraction. Research shows that Anopheles gambiae mosquitoes, known vectors of malaria, exhibit a preference for the odor generated when human sweat is incubated with bacteria capable of producing 3-methyl-3-sulfanylhexan-1-ol. [] This finding suggests that this compound, along with other sweat odor components, might be involved in the mosquito's host-seeking behavior.

Q6: What are the analytical techniques used to study 3-methyl-3-sulfanylhexan-1-ol?

A6: Various analytical techniques are employed to identify, quantify, and characterize 3-methyl-3-sulfanylhexan-1-ol and its precursors, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds like 3-methyl-3-sulfanylhexan-1-ol in complex mixtures like sweat. [, ]
  • High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry, HPLC helps analyze non-volatile precursors present in sweat, such as the cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol. []
  • Gas Chromatography-Olfactometry (GC-O): This method combines the separation capabilities of gas chromatography with the sensory evaluation of odors, enabling researchers to directly assess the odor profiles of different compounds, including 3-methyl-3-sulfanylhexan-1-ol, as they elute from the GC column. [, ]
  • Chiral Gas Chromatography: This specialized technique separates and quantifies the different enantiomers of chiral compounds, allowing researchers to determine the ratio of (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol present in a sample and investigate their individual odor characteristics. [, ]

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